molecular formula C9H9NO4 B195666 Ethyl 4-nitrobenzoate CAS No. 99-77-4

Ethyl 4-nitrobenzoate

Cat. No. B195666
CAS RN: 99-77-4
M. Wt: 195.17 g/mol
InChI Key: PHWSCBWNPZDYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Nitrobenzoate is used in the preparation of p-dimethylaminobenzoate compounds . It is a laboratory chemical and has uses in food, drug, pesticide, or biocidal product use .


Synthesis Analysis

Ethyl 4-nitrobenzoate can be prepared by solvent-free esterification of 4-NBA with ethanol in an argon atmosphere at the boiling point of the reaction mixture. This can be done with the application of nanoporous acid catalysts—hydrogen forms of natural zeolites: H-CL, H-MOR, H-HEU-M, H-PHI with ultradispersed crystallites (290 - 480 nm). The reaction mixture can also be irradiated with ultrasound (37 kHz, 330 W, 2 h) or microwaves (2450 MHz, 300 W, 2 h) .


Molecular Structure Analysis

The molecular formula of Ethyl 4-nitrobenzoate is C9H9NO4. It has an average mass of 195.172 Da and a monoisotopic mass of 195.053162 Da .


Physical And Chemical Properties Analysis

Ethyl 4-nitrobenzoate has a density of 1.3±0.1 g/cm3, a boiling point of 315.0±25.0 °C at 760 mmHg, and a flash point of 148.2±25.2 °C. It has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • Esterification Catalysis : Ethyl 4-nitrobenzoate is produced through esterification, a process that can be catalyzed by various substances. For example, acidic ionic liquid [(CH2)3SO3Hmin]HSO4 has been used to catalyze the reaction, achieving an 85.10% yield under optimized conditions (Liang Hong-ze, 2013). Similarly, TiO_2/Fe~(3+) catalysis has also been effective, yielding up to 88% under optimal conditions (Fu Rong-geng, 2012). Hydrogen peroxide has also served as a catalyst, offering high levels of catalysis rate and product purity (Han Ya-rong, 2009).

Chemical Structure and Properties

  • Chemical Reactivity and Structure Analysis : The presence of a nitro group in ethyl 4-nitrobenzoate significantly influences its chemical reactivity. For instance, a nitro group in the 4-position notably increases the rate of alkaline hydrolysis of ethyl benzoate (Y. Iskander, R. Tewfik, S. Wasif, 1966). The compound also demonstrates interesting structural properties, such as forming an S(6) ring motif due to intramolecular hydrogen bonds (S. N. Narendra Babu et al., 2009).

Applications in Synthesis and Material Science

  • Synthesis of Complex Compounds : Ethyl 4-nitrobenzoate is a precursor in the synthesis of various complex compounds. For instance, it's used in the preparation of 3-N-acetyl-2-aryl-5-(4-nitrophenyl)-1,3,4-oxadiazolines, with different yields based on the reactants used (Li De-jiang, 2005). It also plays a role in the synthesis of new symmetrically substituted stilbenes, which have potential applications in photonics (Y. Yan, 2003).

Photonic and Optical Applications

  • Nonlinear Optical Properties : Ethyl 4-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties, which are significant for photonic device applications. For example, hydrazone derivatives of ethyl 4-nitrobenzoate exhibit reverse saturable absorption, indicating potential for photonic devices (Vijayakumar Sadasivan Nair et al., 2022).

Safety And Hazards

Ethyl 4-nitrobenzoate may cause skin, eye, and respiratory tract irritation. It may also cause sensitization in susceptible persons . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

ethyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWSCBWNPZDYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052666
Record name Ethyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-nitrobenzoate

CAS RN

99-77-4
Record name Ethyl 4-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl p-nitrobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-nitrobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-nitro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL P-NITROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OCH6Y8NAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

700 g of toluene, 235 g of ethanol (5.2 mol), 350 g of 4-nitrobenzoic acid and 10 g of hexafluoropropanesulfonic acid hydrate are weighed into a 2-1 four-necked flask equipped as described in Example 1. The procedure described in Example 1 is then repeated. Using the work-up described in Example 1 gives 386 g of ethyl 4-nitrobenzoate and, after drying, 382 g of dry ethyl 4-nitrobenzoate, which corresponds to a yield of 94.4% of theory, in a purity of 99.2% by HPLC of solidification point 56° C.
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
hexafluoropropanesulfonic acid hydrate
Quantity
10 g
Type
catalyst
Reaction Step Three
Quantity
700 g
Type
solvent
Reaction Step Four
Yield
94.4%

Synthesis routes and methods II

Procedure details

700 g of toluene, 190 g of ethanol, 350 g of 4-nitrobenzoic acid and 7 g of tetrafluoroethanesulfonic acid hydrate are weighed into a 2-1 four-necked flask equipped as described in Example 1. The procedure described in Example 1 is then repeated. Using the work-up described in Example 1 gives 368 g of ethyl 4-nitrobenzoate and, after drying, 361 g of dry ethyl 4-nitrobenzoate, which corresponds to a yield of 88.3% of theory, in a purity of 98.9% by HPLC.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
tetrafluoroethanesulfonic acid hydrate
Quantity
7 g
Type
catalyst
Reaction Step Three
Quantity
190 g
Type
solvent
Reaction Step Four
Yield
88.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-nitrobenzoate
Reactant of Route 6
Ethyl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.